6-Bromo-2,3-difluorophenylboronic acid
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Overview
Description
6-Bromo-2,3-difluorophenylboronic acid is an organic compound with the molecular formula C6H2BrF2B(OH)2. It belongs to the class of arylboronic acids, which are characterized by a boron atom bonded to an aromatic ring and two hydroxyl groups. This compound is notable for its bromine and fluorine substituents, which impart unique chemical properties, making it valuable in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3-difluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst to facilitate the reaction. The reaction conditions often include a base such as potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2,3-difluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., K2CO3), solvent (e.g., THF, DMF), elevated temperature.
Oxidation: Hydrogen peroxide, sodium perborate, aqueous or organic solvents.
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), room temperature or elevated temperature.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Various substituted aryl compounds depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2,3-difluorophenylboronic acid has several applications in scientific research:
Medicinal Chemistry: It is used in the development of enzyme inhibitors, particularly kinase inhibitors, which are investigated for their potential in treating cancer and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, especially in the context of drug discovery and development.
Material Science: It is used in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-difluorophenylbor
Properties
IUPAC Name |
(6-bromo-2,3-difluorophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVDYVBOSRNBQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)F)Br)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584507 |
Source
|
Record name | (6-Bromo-2,3-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870718-10-8 |
Source
|
Record name | (6-Bromo-2,3-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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